3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid
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Description
The compound is a complex organic molecule that contains a quinoxaline moiety, a common structure in many pharmaceuticals . Quinoxaline is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, quinoxaline derivatives can be synthesized by adopting green chemistry principles . For instance, a study describes the synthesis of 3-carbamoylpropanoic acid derivatives and their evaluation as human PHD-2 inhibitors .
Molecular Structure Analysis
The molecular structure of this compound seems to involve a quinoxaline core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring .
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research, where it serves as a biochemical tool for understanding protein functions and interactions. Its unique structure allows for the study of protein dynamics and post-translational modifications, which are crucial for cellular processes .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its ability to interact with various biological targets can lead to the development of new therapeutic agents. It may serve as a lead compound for the synthesis of drugs targeting specific diseases .
Organic Synthesis
This chemical serves as a building block in organic synthesis. Its reactive groups enable the formation of complex molecules through various synthetic routes, contributing to the advancement of organic chemistry and the development of new synthetic methodologies .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods and mass spectrometry. Its well-defined structure allows for accurate quantification and identification of substances in complex mixtures .
Chemical Engineering
The compound’s properties are of interest in chemical engineering for process optimization and the development of new materials. Its thermal stability and reactivity can be harnessed in designing efficient chemical processes .
Biochemistry Applications
It has applications in biochemistry for studying enzyme kinetics and inhibition. The compound’s interaction with enzymes can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Pharmacology
In pharmacology, the compound is investigated for its pharmacokinetics and pharmacodynamics. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles can inform drug design and therapeutic strategies .
Chemical Safety and Toxicology
The compound’s safety profile is studied in toxicology. Its impact on biological systems and the environment is assessed to ensure safe handling and disposal practices, contributing to the field of green chemistry .
properties
IUPAC Name |
4-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-11-5-4-6-12(17(11)22-15(23)9-10-16(24)25)18-19(26)21-14-8-3-2-7-13(14)20-18/h2-8H,9-10H2,1H3,(H,21,26)(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKGOMONWDEHCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid |
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